5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a thienyl ring attached to a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of a thienyl intermediate through a reaction between 2,5-dibromo-3-thiophene and 4-fluorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of Tetrazole Group: The thienyl intermediate is then reacted with sodium azide and triethylamine in the presence of a copper catalyst to introduce the tetrazole group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound affects pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Shares the thienyl and fluorophenyl groups but lacks the tetrazole moiety.
Bis(4-fluorophenyl) disulfide: Contains fluorophenyl groups but differs in the central linkage.
Uniqueness
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is unique due to the presence of both the thienyl and tetrazole groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
Molekularformel |
C17H10F2N4S |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
5-[2,5-bis(4-fluorophenyl)thiophen-3-yl]-2H-tetrazole |
InChI |
InChI=1S/C17H10F2N4S/c18-12-5-1-10(2-6-12)15-9-14(17-20-22-23-21-17)16(24-15)11-3-7-13(19)8-4-11/h1-9H,(H,20,21,22,23) |
InChI-Schlüssel |
BRRVEVGTVZJWMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C4=NNN=N4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.